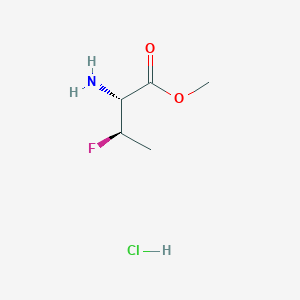

Methyl (2R,3R)-2-amino-3-fluorobutanoate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Amino Acetate Functionalized Schiff Base Organotin(IV) Complexes as Anticancer Drugs : This study involves the synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes. These complexes have shown significant cytotoxicity against various human tumor cell lines, suggesting their potential as anticancer drugs. The structural characterization was achieved through NMR, IR spectroscopic techniques, and elemental analyses, revealing their polymeric chain structures with specific coordination modes (Basu Baul et al., 2009).

Inhibitors of Gamma-Aminobutyric Acid Aminotransferase

4-Amino-2-(substituted methyl)-2-butenoic acids : These compounds, including variants where X = F (fluoro), have been synthesized and studied as potent competitive reversible inhibitors of gamma-aminobutyric acid aminotransferase (GABA-T). This research highlights the potential of these compounds in mapping the active site of GABA-T and suggests their significance in designing mechanism-based inactivators for GABA-T (Silverman, Durkee, & Invergo, 1986).

Synthesis of Fluorinated α-Amino Acids

Stereoselective Synthesis of γ‐Fluorinated α‐Amino Acids : Utilizing 2-Hydroxy-3-pinanone as an auxiliary, this study details the diastereoselective synthesis of fluorinated α-amino acids, highlighting the methods and conditions for achieving high enantiomeric excess. These fluorinated amino acids are valuable for pharmaceutical applications due to their structural similarity to natural amino acids but with altered electronic properties (Laue, Kröger, Wegelius, & Haufe, 2000).

Organic Synthesis and Drug Development

Oxazoline-oxazinone Oxidative Rearrangement : This research outlines the synthesis of valuable fluorinated amino acids such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-Trifluoroleucine through a series of transformations starting from trifluoro-3-methylbutanoic acid. The process demonstrates a method for accessing fluorinated amino acids, which are of interest for drug development due to their metabolic stability and potential biological activity (Pigza, Quach, & Molinski, 2009).

Propriétés

IUPAC Name |

methyl (2R,3R)-2-amino-3-fluorobutanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO2.ClH/c1-3(6)4(7)5(8)9-2;/h3-4H,7H2,1-2H3;1H/t3-,4+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXPSONPKFTHDK-HJXLNUONSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2S,4S)-4-[4-(1H-Indol-3-yl)piperidine-1-carbonyl]-2-methylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2747657.png)

![2-[(4-Ethylbenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2747661.png)

![N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2747666.png)

![3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B2747671.png)

![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2747673.png)

![N-[(1S)-1-Naphthalen-2-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B2747679.png)